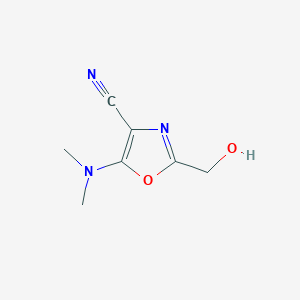

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile

Description

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile is a substituted 1,3-oxazole derivative characterized by a dimethylamino group at position 5, a hydroxymethyl group at position 2, and a cyano group at position 2.

Properties

IUPAC Name |

5-(dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)7-5(3-8)9-6(4-11)12-7/h11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYYFZUZKRMNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile, with the CAS number 2094495-36-8, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C7H9N3O2

- Molecular Weight : 167.168 g/mol

- Structure : The compound features an oxazole ring with a hydroxymethyl group and a dimethylamino substituent, which are critical for its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxazole derivatives, including 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile. A comprehensive review indicated that compounds with similar structures exhibited notable antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |

|---|---|---|

| 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile | TBD | TBD |

| Compound A | 0.8 (S. aureus) | 1.6 (C. albicans) |

| Compound B | 3.2 (E. coli) | 0.8 (A. niger) |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Cytotoxicity and Antiproliferative Effects

The compound's potential as an antiproliferative agent has been explored in various studies. For instance, benzopsoralens with similar functional groups demonstrated significant cytotoxic effects on mammalian cells by inhibiting topoisomerase II, suggesting a comparable mechanism may be present in oxazole derivatives.

Case Study: Cytotoxicity Evaluation

In a study examining various oxazole derivatives, compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, indicating promising activity.

The biological activity of 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation.

- Disruption of Membrane Integrity : Some studies suggest that oxazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Compounds may bind to DNA or RNA polymerases, preventing replication and transcription processes.

Therapeutic Applications

Due to its diverse biological activities, 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile holds potential for various therapeutic applications:

- Antibiotic Development : Its antimicrobial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.

- Anticancer Agent : The antiproliferative effects observed suggest potential use in cancer therapy.

- Antifungal Treatments : Given the rising incidence of fungal infections, this compound may be useful in formulating antifungal medications.

Comparison with Similar Compounds

5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile (Compound 7)

- Substituents: A dimethylamino group at position 5 and a dimethylamino-propyl chain at position 2.

- Synthesis: Prepared via reaction of N-(2,2-dichloro-1-cyanoethenyl)-4-chlorobutylamide with dimethylamine in methanol, yielding 70% product as an oil .

- Key Differences: The 3-(dimethylamino)propyl chain enhances steric bulk and nucleophilicity compared to the hydroxymethyl group in the target compound.

5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile (Compound 8)

- Substituents: Methylamino at position 5 and a 3-chloropropyl group at position 2.

- Synthesis: Derived from methylamine and N-(2,2-dichloro-1-cyanoethenyl)-4-chlorobutylamide, yielding 70% product with a melting point of 69–71°C .

- Key Differences : The chloropropyl group introduces electrophilic character, while methylamine’s lower nucleophilicity prevents further substitution of chlorine .

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile

2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile

- Substituents: Chlorophenyl at position 2 and a dimethylaminoethylamino group at position 4.

- Properties : Molar mass 290.75 g/mol; CAS 613651-54-0. The chlorophenyl moiety introduces steric and electronic effects distinct from hydroxymethyl .

Data Tables

Table 1. Comparative Analysis of 1,3-Oxazole-4-carbonitrile Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.